molecular formula C19H11Cl2N5 B11477824 5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11477824
M. Wt: 380.2 g/mol
InChI Key: IGSIQMRAUWRJKX-UHFFFAOYSA-N
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Description

5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or dimethylformamide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.

Comparison with Similar Compounds

5-Amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbonitrile group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H11Cl2N5

Molecular Weight

380.2 g/mol

IUPAC Name

5-amino-3,7-bis(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C19H11Cl2N5/c20-13-5-1-11(2-6-13)16-10-24-26-17(12-3-7-14(21)8-4-12)15(9-22)18(23)25-19(16)26/h1-8,10H,(H2,23,25)

InChI Key

IGSIQMRAUWRJKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(C(=C(N3N=C2)C4=CC=C(C=C4)Cl)C#N)N)Cl

Origin of Product

United States

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